molecular formula C14H17NO3 B13881006 ethyl 5-propoxy-1H-indole-2-carboxylate

ethyl 5-propoxy-1H-indole-2-carboxylate

Cat. No.: B13881006
M. Wt: 247.29 g/mol
InChI Key: WKUYPOQYSUAJAZ-UHFFFAOYSA-N
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Description

Ethyl 5-propoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by an indole core substituted with an ethyl ester group at the 2-position and a propoxy group at the 5-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-propoxy-1H-indole-2-carboxylate typically involves the reaction of 5-propoxyindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-propoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-propoxy-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-propoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-propoxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propoxy group at the 5-position can enhance its lipophilicity and potentially improve its ability to cross biological membranes .

Biological Activity

Ethyl 5-propoxy-1H-indole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by the presence of an indole ring and a carboxylate group. The propoxy substituent at the 5-position significantly influences its biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The compound may modulate the activity of specific proteins, leading to diverse biological effects.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity, with notable effects on cell growth inhibition.

Cell Line IC50 (µM) Mechanism
Panc-144Induction of apoptosis
MCF-748Cell cycle arrest
HT-2936Apoptotic pathway activation
A-54942Microtubule disruption

The above table summarizes the inhibitory concentrations (IC50) observed in different human cancer cell lines, demonstrating the compound's potential as an anticancer agent.

The mechanism through which this compound exerts its antiproliferative effects involves:

  • Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It interferes with the cell cycle, preventing cancer cells from proliferating.
  • Microtubule Disruption : The compound may affect microtubule dynamics, which is crucial for cell division.

Study on Anticancer Activity

A study conducted on this compound demonstrated its effectiveness against glioblastoma multiforme (GBM) cells. The results indicated that at concentrations as low as 2.5 µM, the compound caused significant cytoplasmic vacuolization and reduced cell viability over a 48-hour period.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications at the indole ring significantly affect biological activity. For instance, substituting different alkoxy groups influenced cytotoxicity and selectivity towards specific cancer cell lines.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 5-propoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C14H17NO3/c1-3-7-18-11-5-6-12-10(8-11)9-13(15-12)14(16)17-4-2/h5-6,8-9,15H,3-4,7H2,1-2H3

InChI Key

WKUYPOQYSUAJAZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)NC(=C2)C(=O)OCC

Origin of Product

United States

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